(2R)-3,3,4,4,4-pentafluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3,4,4,4-pentafluorobutan-2-ol: is an organic compound characterized by the presence of five fluorine atoms attached to a butanol backbone. This compound is notable for its unique stereochemistry and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,4,4,4-pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 2-butanol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps for purification and separation to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3,3,4,4,4-pentafluorobutan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various fluorinated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of pentafluorobutanal or pentafluorobutanone.
Reduction: Formation of various fluorinated alcohols.
Substitution: Formation of fluorinated ethers or esters.
Scientific Research Applications
Chemistry: (2R)-3,3,4,4,4-pentafluorobutan-2-ol is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorination on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorination can enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance coatings and polymers.
Mechanism of Action
The mechanism of action of (2R)-3,3,4,4,4-pentafluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. Fluorine atoms can form strong hydrogen bonds and interact with polar functional groups, affecting the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
(2R)-2,2,3,3,3-pentafluoropropanol: Similar in structure but with one less carbon atom.
(2R)-2,2,3,3,4,4,4-heptafluorobutanol: Contains two additional fluorine atoms.
Uniqueness: (2R)-3,3,4,4,4-pentafluorobutan-2-ol is unique due to its specific stereochemistry and the positioning of fluorine atoms. This configuration imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-3,3,4,4,4-pentafluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIAHXXBFVPGW-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C(F)(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.